molecular formula C14H14N4O2 B14420666 N-{5-Amino-2-[(E)-(3-hydroxyphenyl)diazenyl]phenyl}acetamide CAS No. 85401-51-0

N-{5-Amino-2-[(E)-(3-hydroxyphenyl)diazenyl]phenyl}acetamide

Cat. No.: B14420666
CAS No.: 85401-51-0
M. Wt: 270.29 g/mol
InChI Key: RGTRKWSOCBFKDL-UHFFFAOYSA-N
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Description

N-{5-Amino-2-[(E)-(3-hydroxyphenyl)diazenyl]phenyl}acetamide is an organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-Amino-2-[(E)-(3-hydroxyphenyl)diazenyl]phenyl}acetamide typically involves a diazo-coupling reaction. The process begins with the diazotization of an aromatic amine, such as 4-aminoacetanilide, in the presence of nitrous acid. This diazonium salt is then coupled with a phenolic compound, such as 3-hydroxyaniline, under alkaline conditions to form the azo dye .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and concentration of reactants. Continuous flow reactors and automated systems can be employed to ensure consistent quality and yield of the product .

Chemical Reactions Analysis

Types of Reactions

N-{5-Amino-2-[(E)-(3-hydroxyphenyl)diazenyl]phenyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{5-Amino-2-[(E)-(3-hydroxyphenyl)diazenyl]phenyl}acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{5-Amino-2-[(E)-(3-hydroxyphenyl)diazenyl]phenyl}acetamide involves its interaction with biological molecules. The azo group can undergo reduction in the body to form aromatic amines, which can then interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(E)-(4-methoxyphenyl)diazenyl]phenyl}acetamide
  • N-{4-[(E)-(4-chlorophenyl)diazenyl]phenyl}acetamide
  • N-{4-[(E)-(4-bromophenyl)diazenyl]phenyl}acetamide

Uniqueness

The combination of these functional groups allows for a broader range of chemical modifications and interactions compared to similar compounds .

Properties

CAS No.

85401-51-0

Molecular Formula

C14H14N4O2

Molecular Weight

270.29 g/mol

IUPAC Name

N-[5-amino-2-[(3-hydroxyphenyl)diazenyl]phenyl]acetamide

InChI

InChI=1S/C14H14N4O2/c1-9(19)16-14-7-10(15)5-6-13(14)18-17-11-3-2-4-12(20)8-11/h2-8,20H,15H2,1H3,(H,16,19)

InChI Key

RGTRKWSOCBFKDL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)N)N=NC2=CC(=CC=C2)O

Origin of Product

United States

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